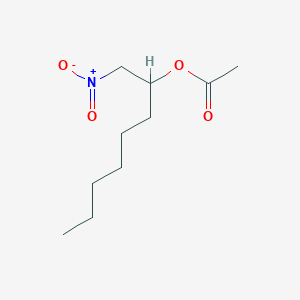
1-Nitrooctan-2-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nitrooctan-2-yl acetate is an organic compound characterized by the presence of a nitro group and an acetate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Nitrooctan-2-yl acetate can be synthesized through the esterification of 1-nitrooctan-2-ol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. The product is then purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Nitrooctan-2-yl acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Hydrolysis: The ester group can be hydrolyzed to yield 1-nitrooctan-2-ol and acetic acid in the presence of aqueous acid or base.
Substitution: The nitro group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products:
Reduction: 1-Amino-octan-2-yl acetate.
Hydrolysis: 1-Nitrooctan-2-ol and acetic acid.
Substitution: Various substituted nitro derivatives.
Wissenschaftliche Forschungsanwendungen
1-Nitrooctan-2-yl acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with enzymes.
Industrial Chemistry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-nitrooctan-2-yl acetate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to various biochemical effects. The acetate ester group can be hydrolyzed, releasing acetic acid and the corresponding alcohol, which may further participate in metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
1-Nitrooctane: Lacks the acetate ester group, making it less reactive in esterification reactions.
2-Nitrooctane: Similar structure but with the nitro group on a different carbon, leading to different reactivity and applications.
1-Nitrooctan-2-ol: The alcohol precursor to 1-nitrooctan-2-yl acetate, used in similar synthetic applications.
Uniqueness: this compound is unique due to the presence of both a nitro group and an acetate ester, allowing it to participate in a wide range of chemical reactions and making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
5469-20-5 |
|---|---|
Molekularformel |
C10H19NO4 |
Molekulargewicht |
217.26 g/mol |
IUPAC-Name |
1-nitrooctan-2-yl acetate |
InChI |
InChI=1S/C10H19NO4/c1-3-4-5-6-7-10(8-11(13)14)15-9(2)12/h10H,3-8H2,1-2H3 |
InChI-Schlüssel |
WGLPWYQGGICBOF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C[N+](=O)[O-])OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



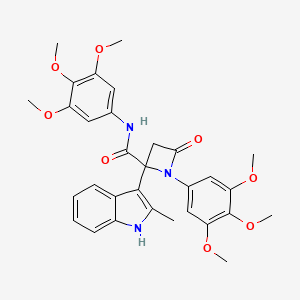
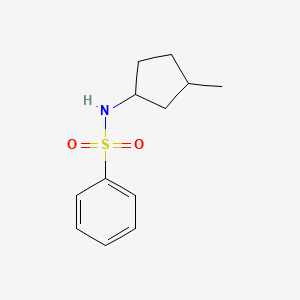

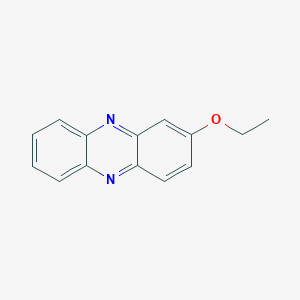
![[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enyl] 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B14729740.png)
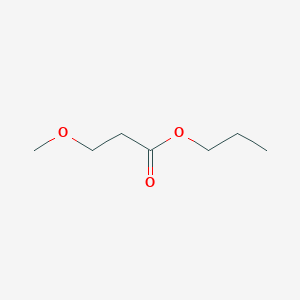
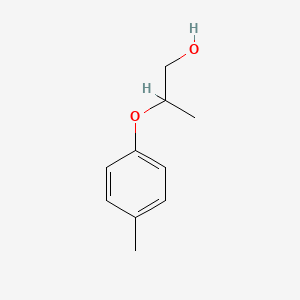
![2-[2-(2-Methylphenyl)diazenyl]-1-naphthalenol](/img/structure/B14729757.png)
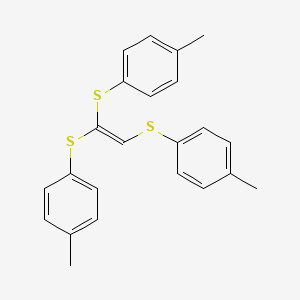
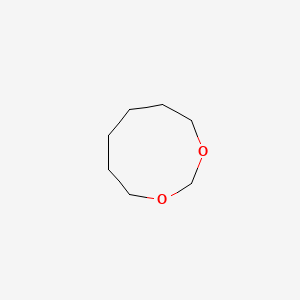
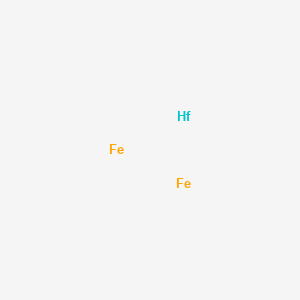

![2-({[2-(Pyridin-2-yl)ethyl]sulfanyl}methyl)pyridine](/img/structure/B14729806.png)
